5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid is an organic compound . The empirical formula is C6H7BrClN3 and the molecular weight is 236.50 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . The exact structure details specific to 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid are not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid are not detailed in the searched resources, it’s known that 5-bromopyrimidine can undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid can be used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .
Microwave Assisted Organic Synthesis (MAOS)
This compound can be used in Microwave Assisted Organic Synthesis (MAOS) . MAOS is a technique of performing chemical reactions under microwave irradiation, which with its unique heating effects, is able to enhance chemical reactivity and reduce reaction time .
Sonogashira Protocol
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid can be used in the Sonogashira protocol . The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst as well as copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that bromopyrimidines, such as this compound, can undergo rapid nucleophilic displacement reactions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Bromopyrimidines are known to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
Given the compound’s potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds at the molecular level.
Action Environment
It is known that the suzuki–miyaura coupling reactions in which bromopyrimidines can participate are generally tolerant of a variety of reaction conditions. This suggests that the compound may exhibit similar environmental tolerance.
properties
IUPAC Name |
5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(2)7-9-3-4(8)5(10-7)6(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFRZOSKKWZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid | |
CAS RN |
914208-45-0 |
Source
|
Record name | 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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